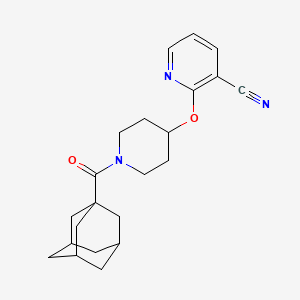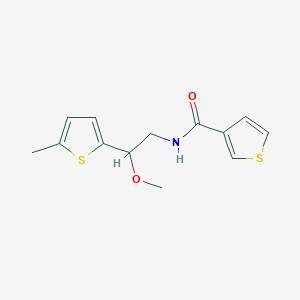
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a unique structure combining adamantane, piperidine, and nicotinonitrile moieties
Méthodes De Préparation
The synthesis of 2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. The process begins with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-((3r,5r,7r)-adamantane-1-carbonyl)piperidine. This intermediate is subsequently reacted with nicotinonitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or nicotinonitrile moieties are replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Applications De Recherche Scientifique
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or conductivity.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of specialized materials.
Mécanisme D'action
The mechanism of action of 2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets within biological systems. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the piperidine and nicotinonitrile groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s intended use.
Comparaison Avec Des Composés Similaires
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can be compared with other compounds that feature similar structural elements:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which also contain the adamantane moiety, are known for their antiviral properties.
Piperidine Derivatives: Piperidine-based compounds, such as piperine and haloperidol, are studied for their diverse pharmacological activities.
Nicotinonitrile Derivatives: Compounds containing the nicotinonitrile group, such as nicotinamide and nicotinic acid, are important in biological systems and have various therapeutic applications.
Propriétés
IUPAC Name |
2-[1-(adamantane-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c23-14-18-2-1-5-24-20(18)27-19-3-6-25(7-4-19)21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-2,5,15-17,19H,3-4,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXZACZIYUWRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)








![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)
